Cas no 1821827-13-7 ((R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride)

(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the development of enantiomerically pure active pharmaceutical ingredients (APIs). Its key advantages include high stereochemical purity, which is critical for ensuring the desired biological activity in drug candidates. The presence of the 4-fluorobenzyl group enhances its utility in medicinal chemistry, offering a versatile scaffold for further functionalization. The hydrochloride salt form improves stability and handling, making it suitable for storage and transport. This compound is commonly employed in peptidomimetics and small-molecule drug discovery, where precise stereocontrol is essential. Its consistent quality and reliable performance make it a valuable reagent in research and industrial applications.
(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride structure
1821827-13-7 structure
Product Name:(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
CAS No:1821827-13-7
MF:C11H15ClFNO2
MW:247.693705797195
CID:4936728
Update Time:2025-06-30

(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
    • Inchi: 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1
    • InChI Key: OLZBLSLEASNJEF-SBSPUUFOSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)C[C@@H](C(=O)OC)CN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Topological Polar Surface Area: 52.3

(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019141172-1g
(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
1821827-13-7 97%
1g
$880.65 2023-09-02
Crysdot LLC
CD12103168-1g
(R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
1821827-13-7 97%
1g
$804 2024-07-24

Additional information on (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride

Comprehensive Overview of (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride (CAS No. 1821827-13-7)

In the ever-evolving field of pharmaceutical and chemical research, (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride (CAS No. 1821827-13-7) has emerged as a compound of significant interest. This chiral molecule, characterized by its 4-fluorobenzyl group and ester functionality, is widely studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its role as a building block for synthesizing more complex bioactive molecules, especially in the realm of central nervous system (CNS) therapeutics and enzyme inhibitors.

The structural uniqueness of (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride lies in its stereocenter at the 2-position, which imparts distinct pharmacological properties compared to its (S)-enantiomer. This specificity makes it invaluable for asymmetric synthesis and chiral resolution studies. Recent trends in AI-driven drug design and computational chemistry have further amplified demand for such high-purity intermediates, as they enable precise modeling of target-ligand interactions.

From a synthetic chemistry perspective, the hydrochloride salt form of this compound enhances its stability and solubility, addressing common challenges in formulation development. Its fluorinated aromatic ring also contributes to improved metabolic stability, a key consideration in modern medicinal chemistry optimization. These attributes align with current industry priorities such as bioavailability enhancement and lead compound diversification.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and configuration of CAS No. 1821827-13-7. The compound's protonatable amine group facilitates its detection in LC-MS platforms, making it traceable in complex biological matrices. This feature is particularly relevant for researchers investigating drug metabolism and pharmacokinetic profiles.

In the context of green chemistry initiatives, synthetic routes to (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride have evolved to incorporate catalytic asymmetric methods and solvent-free conditions. Such advancements respond to growing concerns about environmental impact in chemical manufacturing while maintaining the enantiomeric excess required for pharmaceutical applications.

The compound's relevance extends to peptide mimetics research, where its amino acid-like structure serves as a versatile scaffold. With increasing interest in macrocyclic drugs and constrained peptidomimetics, CAS No. 1821827-13-7 provides valuable flexibility for designing novel protein-protein interaction modulators. This aligns with current therapeutic strategies targeting previously "undruggable" biological targets.

Storage and handling recommendations for (R)-Methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride emphasize protection from moisture and oxidation, with suggested storage under inert atmosphere at controlled temperatures. These precautions ensure the compound's chemical integrity for extended periods, a critical factor for research continuity in long-term structure-activity relationship studies.

Emerging applications in radiopharmaceuticals have also been explored, leveraging the fluorine atom as a potential site for isotope labeling. This positions the compound as a candidate for PET tracer development, particularly for neurological imaging applications. Such multidisciplinary utility underscores why 1821827-13-7 remains a focus of ongoing research across academic and industrial laboratories worldwide.

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